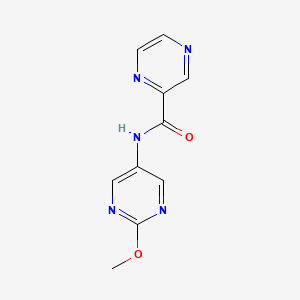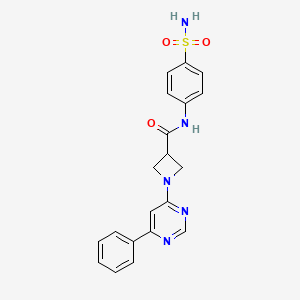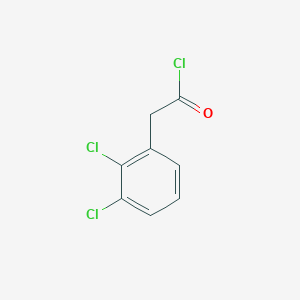
N-(2-メトキシピリミジン-5-イル)ピラジン-2-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxypyrimidin-5-yl)pyrazine-2-carboxamide is a heterocyclic compound that features both pyrimidine and pyrazine rings. These nitrogen-containing heterocycles are known for their significant roles in various biological and chemical processes. The compound’s unique structure makes it a valuable subject of study in medicinal chemistry and other scientific fields.
科学的研究の応用
N-(2-methoxypyrimidin-5-yl)pyrazine-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
作用機序
Target of Action
The compound N-(2-methoxypyrimidin-5-yl)pyrazine-2-carboxamide is a derivative of pyrazinamide . Pyrazinamide is an important first-line drug used in the treatment of tuberculosis . The primary target of pyrazinamide and its derivatives is the Mycobacterium tuberculosis, the bacterium responsible for tuberculosis . The active moiety of pyrazinamide is pyrazinoic acid (POA), which disrupts membrane energetics and inhibits membrane transport function at acid pH in Mycobacterium tuberculosis .
Mode of Action
The compound diffuses into active M. tuberculosis that express pyrazinamidase enzyme that converts pyrazinamide to the active form pyrazinoic acid . Pyrazinoic acid can leak out under acidic conditions to be converted to the protonated conjugate acid, which is readily diffused back into the bacilli and accumulate intracellularly . This results in the disruption of membrane energetics and inhibition of membrane transport function at acid pH in Mycobacterium tuberculosis .
Biochemical Pathways
The biochemical pathways affected by this compound are related to the synthesis of new fatty acids, which are required for the growth and replication of Mycobacterium tuberculosis . Pyrazinamide and its analogs have been shown to inhibit the activity of purified FAS I , a key enzyme involved in fatty acid synthesis.
Result of Action
The result of the action of N-(2-methoxypyrimidin-5-yl)pyrazine-2-carboxamide is the inhibition of the growth and replication of Mycobacterium tuberculosis . By disrupting the bacterium’s ability to synthesize new fatty acids, the compound effectively halts the proliferation of the bacteria, thereby aiding in the treatment of tuberculosis .
Action Environment
The action of N-(2-methoxypyrimidin-5-yl)pyrazine-2-carboxamide is influenced by the environment within the Mycobacterium tuberculosis. The compound is active only at a slightly acid pH . This is because the acidic environment facilitates the conversion of the compound to its active form, pyrazinoic acid, and its subsequent accumulation within the bacteria
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxypyrimidin-5-yl)pyrazine-2-carboxamide typically involves the coupling of a pyrimidine derivative with a pyrazine derivative. One common method is the Suzuki reaction, which involves the cross-coupling of boronic acids with halides in the presence of a palladium catalyst . This method is favored for its efficiency and high yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki reactions under controlled conditions to ensure high purity and yield. The reaction is typically carried out in a solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures, with careful monitoring of reaction parameters to optimize the process .
化学反応の分析
Types of Reactions
N-(2-methoxypyrimidin-5-yl)pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may yield amines or alcohols. Substitution reactions can produce a wide range of derivatives with different functional groups .
類似化合物との比較
Similar Compounds
N-(2-chloropyrimidin-4-yl)-N,2,3-dimethyl-2H-indazol-6-amine: This compound also features a pyrimidine ring and is studied for its biological activities.
N-methyl-2-pyridone-5-carboxamide: This compound has a similar structure and is used in various chemical and biological applications.
2-methoxy-5-methylpyrazine: This compound is structurally related and is used in the synthesis of other heterocyclic compounds.
Uniqueness
N-(2-methoxypyrimidin-5-yl)pyrazine-2-carboxamide is unique due to its specific combination of pyrimidine and pyrazine rings, which confer distinct chemical and biological properties.
特性
IUPAC Name |
N-(2-methoxypyrimidin-5-yl)pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5O2/c1-17-10-13-4-7(5-14-10)15-9(16)8-6-11-2-3-12-8/h2-6H,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBCPBDVQPCMDAF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=N1)NC(=O)C2=NC=CN=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-Bromo-3-[5-(4-methoxyanilino)-1,3,4-thiadiazol-2-yl]chromen-2-one](/img/structure/B2385340.png)

![N-[(1-hydroxycyclopentyl)methyl]cyclohexanecarboxamide](/img/structure/B2385345.png)

![N-(4-fluorophenyl)-2-(5-oxo-7-propyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2385349.png)



![2-Methyl-4-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methoxy]pyridine](/img/structure/B2385355.png)

![2-(3-(4-methylbenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2385359.png)

![N-(3-chlorophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methylacetamide](/img/structure/B2385362.png)
![1-(2-ethoxyphenyl)-3-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)urea](/img/structure/B2385363.png)
